molecular formula C17H15FN4OS2 B2637865 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 894007-91-1

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2637865
CAS No.: 894007-91-1
M. Wt: 374.45
InChI Key: YRDXMEHWIXPSIN-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a sulfanyl group linked to a 2,4-dimethylthiazole moiety. Its molecular formula is C₁₉H₁₈FN₅OS₂, with a molecular weight of 497.58 g/mol (ID: F989-0838, ). The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXMEHWIXPSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyridazine-Thiazole Hybrids
  • N-(6-Methyl-1,3-benzothiazol-2-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
    • Molecular Formula : C₂₄H₁₈FN₅OS₃
    • Molecular Weight : 507.63 g/mol ().
    • Key Differences : Replaces the 2,4-dimethylthiazole with a benzothiazole group, increasing aromaticity and molecular weight. The benzothiazole may enhance π-π stacking in biological targets compared to the simpler thiazole in the target compound.
Triazole-Thiazole Derivatives
  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Molecular Formula: C₁₆H₁₆FN₅OS₂ Molecular Weight: 393.46 g/mol (). Key Differences: Substitutes pyridazine with a triazole ring and introduces a thiophene group.

Functional Group Variations

4-Fluorophenyl Acetamide Derivatives
  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
    • Molecular Formula : C₁₅H₁₂FN₃OS
    • Molecular Weight : 317.34 g/mol ().
    • Key Differences : Lacks the pyridazine-thiazole scaffold, simplifying the structure. The absence of the sulfanyl bridge may reduce conformational flexibility, impacting binding kinetics.
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide Dimer
  • Molecular Features : Studied for anti-COVID-19 activity via molecular docking, demonstrating strong hydrogen-bond interactions with viral proteases ().
  • Key Differences: Incorporates a pyrimidine ring instead of pyridazine, with diamino substitutions enhancing polar interactions.
Antiproliferative Activity
  • Hydroxyacetamide Derivatives (FP1-12) : Synthesized via condensation reactions using pyridine and Zeolite catalysts (). These compounds exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. The target compound’s pyridazine-thiazole system may offer improved selectivity due to its larger heterocyclic surface area.
Anti-Exudative Activity
  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Tested at 10 mg/kg, showing comparable efficacy to diclofenac sodium (). The target compound’s fluorophenyl group could enhance anti-inflammatory potency by modulating COX-2 affinity.

Biological Activity

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel chemical entity that exhibits potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N9SC_{19}H_{21}N_{9}S with a molecular weight of approximately 407.5 g/mol. The structure includes a thiazole ring, a pyridazine moiety, and a fluorophenyl acetamide group, which are critical for its biological activity.

Property Value
Molecular FormulaC19H21N9S
Molecular Weight407.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. Detailed studies on binding affinities and downstream signaling pathways are essential for understanding its mechanism of action.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole-containing compounds have been shown to possess antibacterial activity against various pathogens. The presence of the thiazole moiety in this compound suggests potential efficacy against bacterial strains.

Anticancer Properties

The compound's structural components indicate potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines. In vitro studies on related compounds have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Thiazole derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on the design and synthesis of novel thiazole-based compounds highlighted their potential as antitubercular agents against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM, indicating strong inhibitory effects on bacterial growth .
  • Cytotoxicity Evaluation : In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, several thiazole derivatives demonstrated low toxicity levels, making them promising candidates for further development in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For example, compounds with electron-donating groups showed improved anticancer efficacy .

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